molecular formula C8H11NO B7809666 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B7809666
M. Wt: 137.18 g/mol
InChI Key: PSUPUISQTBAWLO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction proceeds via electrophilic substitution, where the acetic anhydride acts as an acetylating agent, introducing the ethanone group at the 3-position of the pyrrole ring .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.

Scientific Research Applications

1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

    2-Acetylpyrrole: This compound has a similar structure but lacks the methyl groups at the 2 and 5 positions. It exhibits different reactivity and applications.

    2,4-Dimethyl-3-acetylpyrrole: This compound is closely related but has the acetyl group at the 3-position. It shares some chemical properties but may have distinct biological activities.

    1-(2,5-Dimethoxyphenyl)ethanone: This compound contains a phenyl ring instead of a pyrrole ring.

Properties

IUPAC Name

1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-8(7(3)10)6(2)9-5/h4,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUPUISQTBAWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933849
Record name 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-94-3
Record name 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1500-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC40231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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